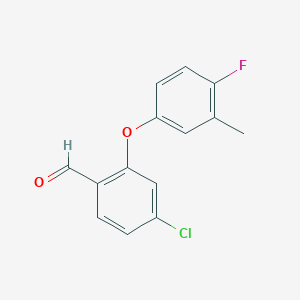

4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

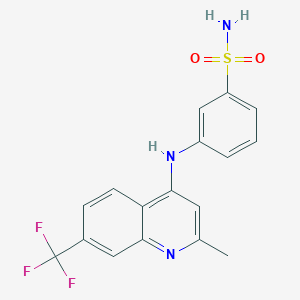

“4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde” is a chemical compound with the CAS Number: 1988232-94-5 . It has a molecular weight of 264.68 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is1S/C14H10ClFO2/c1-9-6-11 (4-5-14 (9)16)18-12-3-2-10 (8-17)13 (15)7-12/h2-8H,1H3 . This code provides a standardized way of encoding the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, similar compounds such as aryl halides can undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups ortho and para to the chlorine can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 264.68 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Copolymer Synthesis

Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds similar to 4-Chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde, have been synthesized and copolymerized with styrene. These copolymers, analyzed via various methods like IR, NMR, and thermal analysis, show interesting decomposition properties in nitrogen, occurring in two steps with residue formation (Savittieri et al., 2022).

Organic Synthesis and Catalysis

A Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a transient directing group, a process relevant to compounds like this compound, has been achieved. This method highlights the role of external nucleophiles in reductive eliminations (Chen, Ozturk, & Sorensen, 2017).

Synthesis and Optical Properties

The synthesis of aluminum and zinc quinolates using substituted benzaldehydes, including types similar to this compound, has been explored. These complexes exhibit promising thermal, thermomechanical, and optical properties, indicating their potential in various applications (Barberis & Mikroyannidis, 2006).

Bioconversion Potential

A study on the bioconversion potential of the fungus Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds reveals insights into the metabolism of compounds including this compound derivatives (Lauritsen & Lunding, 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-2-(4-fluoro-3-methylphenoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c1-9-6-12(4-5-13(9)16)18-14-7-11(15)3-2-10(14)8-17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGIKTHCGJEDEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=CC(=C2)Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-7-((2-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2472508.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)

![2-[(2-Phenoxyethyl)Thio]Acetic Acid](/img/structure/B2472518.png)

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2472519.png)

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2472520.png)

![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)

![11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B2472522.png)

![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)